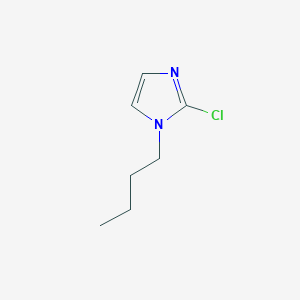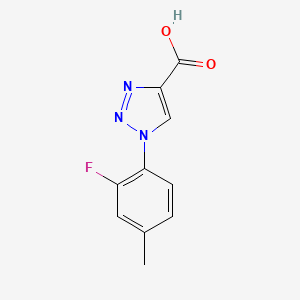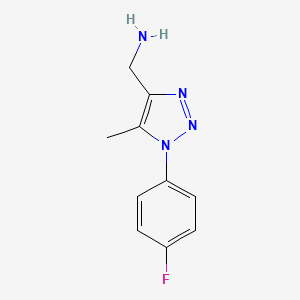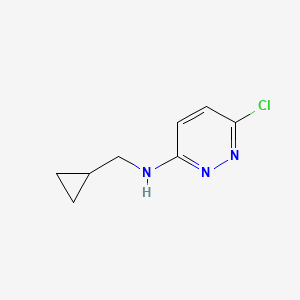
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine
Vue d'ensemble
Description
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a cyclopropylmethyl group .Applications De Recherche Scientifique
Key Intermediate in Neo-nicotinoid Insecticides
This compound is a key intermediate in the synthesis of neo-nicotinoid insecticides . Neo-nicotinoids are a class of insecticides that are chemically similar to nicotine, which is known for its effectiveness in controlling pests. The synthesis involves a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile .
Antifungal Applications
Pyridazine derivatives, including “6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine”, have shown good antifungal activities against various fungi such as G. zeae, F. oxysporum and C. mandshurica . This makes them valuable in the development of new antifungal agents.
Synthesis of Novel Pyridazine Derivatives
This compound can be used in the synthesis of novel pyridazine derivatives . These derivatives have been shown to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Vasodilatory Activity
Some amide derivatives of pyridazinone, which can be synthesized using “6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine”, have been reported to have vasodilatory activity . This means they can cause blood vessels to expand, which can be useful in treating conditions like high blood pressure.
Agricultural Science
Pyridazine derivatives are known to have immense potential in agricultural science as plant growth regulators and crop protection agents . This compound, being a pyridazine derivative, could potentially be used in these applications.
Development of Fungicidal Activities
The introduction of certain bases into pyrazole derived pyraclostrolin has resulted in the development of compounds with appreciable fungicidal activities against P. oryzae, B. cinerea, and E. graminis . “6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine” could potentially be used in similar chemical modifications to develop new fungicides.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-8(12-11-7)10-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUHENECCBPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)
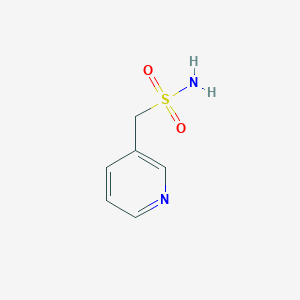

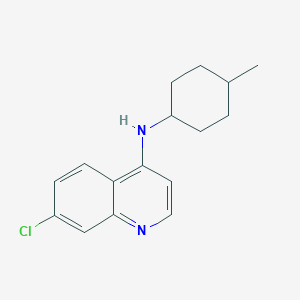
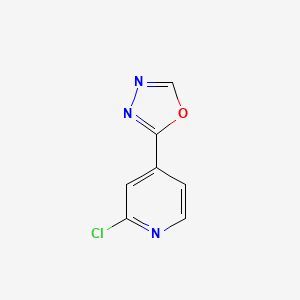


![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)
